molecular formula C17H22N2O2 B6775380 N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide

N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide

Cat. No.: B6775380
M. Wt: 286.37 g/mol
InChI Key: WFKIGEIFHHGVOH-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(19-11-4-10-17(19)8-3-9-17)18-14-7-1-5-13-6-2-12-21-15(13)14/h1,5,7H,2-4,6,8-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKIGEIFHHGVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)N3CCCC34CCC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chromen ring and the spirocyclic structure. Common synthetic routes involve:

    Formation of the Chromen Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is often formed through intramolecular cyclization reactions, which may involve the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)-5-azaspiro[3.4]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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